ARV-771
説明
ARV-771 is a potent BET PROTAC (Proteolysis-Targeting Chimera) based on E3 ligase von Hippel-Lindau . It is designed to degrade bromodomain and extra terminal domain (BET) family proteins . The BET family proteins include BRD2, BRD3, and BRD4 . ARV-771 has Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2 (1), BRD2 (2), BRD3 (1), BRD3 (2), BRD4 (1), and BRD4 (2), respectively .
Synthesis Analysis
ARV-771 is a bromodomain and extraterminal (BET) protein degrader, a novel BET-PROTAC (proteolytic targeting chimera) with a HIF-1-derived von Hippel-Landau (VHL) E3 ligase Conjugated hydroxyproline and BET conjugated triazolodiazepine .
Molecular Structure Analysis
The molecular formula of ARV-771 is C49H60ClN9O7S2 . The molecular weight is 986.64 . The CAS Registry Number is 1949837-12-0 .
Chemical Reactions Analysis
PROTACs are heterobifunctional molecules consisting of two ligands; an “anchor” to bind to an E3 ubiquitin ligase and a “warhead” to bind to a protein of interest, connected by a chemical linker . The length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs .
Physical And Chemical Properties Analysis
ARV-771 is stable if stored as directed . It should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
科学的研究の応用
1. Hepatocellular Carcinoma (HCC) Treatment
- Summary of Application : ARV-771, a proteolysis targeting chimera (PROTAC) compound, has been evaluated for its anticancer activity in HCC. It suppresses the cell viability and colony formation of HCC cells by arresting cell cycle progression and triggering apoptosis .
- Methods of Application : The study involved treating HCC cells with ARV-771 and observing its effects on cell viability, colony formation, cell cycle progression, and apoptosis .
- Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited HCC progression in vivo. Moreover, ARV-771 and sorafenib, a Raf inhibitor used for targeted therapy of liver cancer, were found to synergistically inhibit the growth of HCC cells .
2. Acute Myeloid Leukemia (AML) Treatment
- Summary of Application : ARV-771 has been used in the treatment of AML expressing somatic or germline mutant RUNX1 (mtRUNX1). It represses RUNX1 and its targets, inducing apoptosis and improving survival of mice engrafted with AML expressing mtRUNX1 .
- Methods of Application : The study involved treating AML cells expressing mtRUNX1 with ARV-771 and observing its effects on RUNX1 repression, apoptosis induction, and survival improvement .
- Results : ARV-771 was found to be more potent than BET inhibitor OTX015 in reducing the in vivo AML burden and improving survival of mice engrafted with luciferase-transduced mtRUNX1 expressing AML cells .
3. Castration-Resistant Prostate Cancer (CRPC) Treatment
- Summary of Application : ARV-771, a von Hippel-Landau (VHL) E3 ligase-based BET PROTAC, has been found to be highly active against cellular models of CRPC .
- Methods of Application : The study involved treating CRPC cells with ARV-771 and observing its effects on BET protein degradation .
- Results : ARV-771 resulted in rapid BET protein degradation with DC50 (the drug concentration that results in 50% protein degradation) values <1 nM .
4. Multiple Myeloma Treatment
- Summary of Application : ARV-771 has been evaluated for its potential in treating multiple myeloma. It has been found to induce cell cycle arrest and apoptosis, thereby suppressing the progression of multiple myeloma .
- Methods of Application : The study involved treating multiple myeloma cells with ARV-771 and observing its effects on cell viability, cell cycle progression, and apoptosis .
- Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited multiple myeloma progression in vivo .
5. Breast Cancer Treatment
- Summary of Application : ARV-771 has been used in the treatment of breast cancer. It has been found to suppress the cell viability and colony formation of breast cancer cells via arresting cell cycle progression and triggering apoptosis .
- Methods of Application : The study involved treating breast cancer cells with ARV-771 and observing its effects on cell viability, colony formation, cell cycle progression, and apoptosis .
- Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited breast cancer progression in vivo .
6. Lung Cancer Treatment
- Summary of Application : ARV-771 has been evaluated for its potential in treating lung cancer. It has been found to induce cell cycle arrest and apoptosis, thereby suppressing the progression of lung cancer .
- Methods of Application : The study involved treating lung cancer cells with ARV-771 and observing its effects on cell viability, cell cycle progression, and apoptosis .
- Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited lung cancer progression in vivo .
7. Folate Receptor-Dependent Cancer Treatment
- Summary of Application : ARV-771 has been used in the development of folate-PROTACs, a new class of drugs that degrade target proteins in a folate receptor-dependent manner in cancer cells .
- Methods of Application : The study involved treating cancer cells with folate-ARV-771 and observing its effects on the degradation of bromodomains (BRDs), MEKs, and ALK .
- Results : Folate-ARV-771 was found to be capable of degrading BRDs in a folate receptor-dependent manner in cancer cells .
Safety And Hazards
将来の方向性
PROTACs have the potential to improve current cancer therapies . Multiple studies have suggested that PROTACs exhibit enhanced pharmacodynamics and reduced toxicity both in vitro and in vivo compared to clinically relevant small-molecule kinase inhibitors . As preclinical and clinical evidence accumulates, the efficacy of PROTACs as targeted therapeutics suggests potential translational benefit in the clinical setting .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGZKGXGLHDGS-QQRWPDCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arv-771 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。